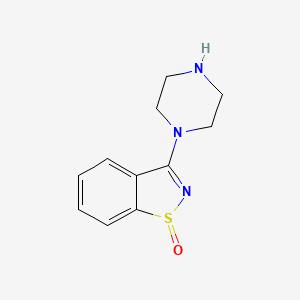

Benzisothiazole sulphoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-16-10-4-2-1-3-9(10)11(13-16)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBIZCKXBZKGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577010 | |

| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128396-56-5 | |

| Record name | Benzisothiazole sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128396565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZISOTHIAZOLE SULPHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2229N6UPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzisothiazole Sulfoxide Derivatives

Direct Oxidation Routes to Benzisothiazole Sulfoxides

The most direct and common approach to synthesizing benzisothiazole sulfoxides is the oxidation of the corresponding benzisothiazole thioethers. This transformation requires careful selection of oxidizing agents and reaction conditions to achieve high selectivity for the sulfoxide (B87167) over the sulfone, which is a common overoxidation byproduct. nih.gov A variety of reagents and procedures have been developed to address this challenge, ranging from classic oxidants to modern catalytic systems.

One widely used method involves the oxidation of benzoheterocyclic thioethers with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. nih.gov Another effective approach, which aligns with the principles of green chemistry, utilizes hydrogen peroxide as the oxidant. nih.gov A simple and highly selective procedure involves treating the sulfide (B99878) with hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, leading to excellent yields of the desired sulfoxide. nih.gov The general method involves the slow addition of hydrogen peroxide to the sulfide in glacial acetic acid, followed by stirring at room temperature. nih.gov The choice of oxidant and conditions is crucial for controlling the reaction's outcome. nih.gov

| Oxidizing Agent | Typical Conditions | Key Features |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Room Temperature | Widely used, effective for various heterocyclic thioethers. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Room Temperature | "Green" oxidant, high selectivity, simple procedure, excellent yields (90-99%). nih.gov |

| 2-Sulfonyloxaziridines | Varies | Effective for oxidizing sulfoxides. acs.org |

| Diphenyl sulfoxide / Triflic anhydride (B1165640) | Anhydrous conditions | Acts as both oxidant and oxygen source; can be highly stereoselective. nih.gov |

The sulfur atom in a sulfoxide is a stereocenter, meaning benzisothiazole sulfoxides can exist as enantiomers. The preparation of optically active sulfoxides is of great importance, as they are valuable chiral auxiliaries and building blocks in asymmetric synthesis. researchgate.net Stereoselective oxidation involves converting a prochiral sulfide into a single enantiomer of the sulfoxide with high enantiomeric excess (ee).

One strategy for stereoselective synthesis involves a sulfoxide transfer reaction mediated by diphenyl sulfoxide and triflic anhydride. nih.gov This reaction proceeds under anhydrous conditions and is highly stereoselective. nih.gov Isotopic labeling studies suggest a mechanism involving oxodisulfonium dication intermediates. nih.gov The reversibility of the oxygen-exchange reaction indicates that the stereochemical outcome may be under thermodynamic control, which presents a novel strategy for stereoselective sulfoxide synthesis. nih.gov The use of biological systems, such as isolated enzymes, has also gained significant interest for catalyzing asymmetric sulfoxidations due to the advantages biocatalysis offers over classical methods. researchgate.net

Catalysts play a pivotal role in the selective oxidation of sulfides, often enabling milder reaction conditions and improved stereocontrol. researchgate.net While many current methods focus on transition-metal catalyzed processes, concerns over toxic metal reagents have spurred the development of greener alternatives. nih.gov

A notable advancement is the use of chiral 3-substituted-1,2-benzisothiazole 1,1-dioxides as mediators in the catalytic asymmetric oxidation of sulfides to sulfoxides. acs.orgnih.gov This method, developed by Page and colleagues, uses hydrogen peroxide as the terminal oxidant in a catalytic cycle. researchgate.net These organocatalytic systems have demonstrated the ability to produce chiral sulfoxides with varying degrees of enantioselectivity. nih.govresearchgate.net The mechanism of these oxidations and the factors controlling their stereoselectivity are subjects of ongoing research. acs.org

| Catalyst/Mediator System | Oxidant | Substrate Scope | Key Feature |

| Chiral 3-substituted-1,2-benzisothiazole 1,1-dioxides | Hydrogen Peroxide | General Sulfides | Catalytic asymmetric oxidation. acs.orgnih.govresearchgate.net |

| Tantalum carbide | Hydrogen Peroxide | Aromatic and Aliphatic Sulfides | High yields of sulfoxides. organic-chemistry.org |

| Niobium carbide | Hydrogen Peroxide | Aromatic and Aliphatic Sulfides | Efficiently affords corresponding sulfones (for comparison). organic-chemistry.org |

Cyclization and Ring-Closure Strategies for Benzisothiazole Core with Sulfoxide Functionality

An alternative to direct oxidation is the construction of the benzisothiazole ring system in a way that incorporates the sulfoxide functionality during the cyclization process. These methods build the core heterocycle from acyclic precursors.

An interesting synthesis of 3-substituted benzoisothiazoles was achieved through an oxidative heteroatom Wittig-type process. sci-hub.se This method starts with the ortho-metalation of tert-butyl aryl sulfoxides and their addition to tert-butylsulfinyl imines. sci-hub.se The subsequent activation of the resulting sulfoxide with N-bromosuccinimide (NBS) and acetic acid triggers a Wittig-type rearrangement, affording the benzoisothiazole product. sci-hub.se Other strategies involve the intramolecular dehydrogenative cyclization to form a new nitrogen-sulfur bond, which can tolerate various functional groups and be performed on a gram scale. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools in organic synthesis for rapidly generating molecular diversity. nih.govfrontiersin.org MCRs are valued for their efficiency, atom economy, and alignment with green chemistry principles by minimizing waste and reaction steps. nih.govpreprints.org Well-known MCRs include the Ugi, Passerini, and Biginelli reactions. frontiersin.orgorganic-chemistry.org While MCRs have been extensively used to create a vast array of heterocyclic compounds, their specific application for the direct, one-pot synthesis of the benzisothiazole sulfoxide core is an area with potential for future development. nih.govbeilstein-journals.org

Microwave-assisted synthesis has become a valuable technique in organic chemistry for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various benzofused heterocycles, including benzimidazoles, benzoxazoles, and benzothiazoles. nih.gov For instance, a rapid and efficient method for synthesizing 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was developed using microwave irradiation, which significantly shortened reaction times. nih.gov The application of microwave heating to the cyclization strategies mentioned previously, such as those forming the benzisothiazole ring, could provide a more efficient route to the sulfide precursors or potentially to the sulfoxide derivatives themselves. sci-hub.se

Derivatization and Functionalization of Pre-formed Benzisothiazole Scaffolds to Yield Sulfoxides

This approach involves two main strategies: either oxidizing a pre-functionalized benzisothiazole sulfide or performing functionalization reactions on a benzisothiazole sulfoxide core that has already been synthesized. The latter allows for the introduction of molecular diversity while preserving the key sulfoxide moiety.

Once the benzisothiazole sulfoxide core is formed, it can be further derivatized using various modern synthetic reactions. sci-hub.se Transition-metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. For example, Suzuki and Sonogashira cross-couplings can be used to introduce new carbon-carbon bonds at specific positions on the heterocyclic scaffold, allowing for the attachment of a wide range of substituents. sci-hub.se Simpler derivatizations, such as N-alkylation or acylation of the isothiazole (B42339) ring, can also be performed to modify the properties of the molecule. thieme-connect.de In some syntheses, a key thioether intermediate is first synthesized from precursors like benzyl (B1604629) bromides and heterocyclic thiols, which is then oxidized using an agent like m-CPBA to yield the final sulfoxide product. nih.gov This modular approach allows for significant variation in the final structure.

Novel Synthetic Protocols and Method Development

The synthesis of benzisothiazole sulfoxide derivatives has been an area of active research, leading to the development of several innovative protocols. These methods often focus on efficiency, milder reaction conditions, and the ability to introduce a wide range of functional groups.

One notable approach involves the cyclization of 2-(S-methylthiomethyl)anilines. sci-hub.se This method utilizes N-chlorosuccinimide (NCS) in the presence of aqueous sodium hydroxide (B78521) to facilitate the formation of the isothiazole ring. sci-hub.se The starting anilines are themselves synthesized from aniline, dimethyl sulfoxide (DMSO), and trifluoroacetic anhydride (TFAA), proceeding through an S-dimethylsulfinimine intermediate that rearranges to the desired S-thiomethylated product with sodium methoxide. sci-hub.se

Another significant strategy employs the use of tert-butyl sulfoxides as sulfinyl sources. In one such method, an intramolecular sulfinylation of sulfonamides is followed by an all-heteroatom Wittig-equivalent process to yield aryl arkat-usa.orgmdpi.comisothiazoles in high yields. organic-chemistry.org An alternative acid-catalyzed thermolysis of a tert-butyl sulfoxide in the presence of a catalytic amount of p-toluenesulfonic acid in toluene (B28343) also provides a straightforward route to 3-substituted aryl arkat-usa.orgmdpi.comisothiazoles. organic-chemistry.org

Metal-catalyzed reactions have also emerged as powerful tools for the synthesis of these derivatives. For instance, a copper(II) bromide-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder offers a method with good substrate scope and functional group tolerance. organic-chemistry.org This reaction proceeds under alkaline and aerobic conditions in dimethylformamide (DMF). arkat-usa.org Interestingly, other copper salts like CuI, CuCl, and CuSO4 also show catalytic activity. arkat-usa.org

Furthermore, iron(II) phthalocyanine (B1677752) has been used as a catalyst for ring-closing sulfur imidations of azido-substituted sulfoxides, leading to the formation of benzofused 3H-1λ4-isothiazole 1-oxides. sci-hub.se

More recent developments have focused on creating hybrid molecules incorporating the benzisothiazole sulfoxide moiety. For example, a series of 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole (B1194373) hybrid derivatives have been synthesized. nih.gov The synthesis of these compounds often involves the coupling of a benzisothiazole-containing carboxylic acid with various hydrazides, followed by a p-toluenesulfonyl chloride-mediated cyclodehydration. nih.gov

The following tables summarize some of the key findings from various research endeavors in this field.

Table 1: Synthesis of Benzo[c]isothiazole 2-oxides

| Starting Material | Reagents | Product | Yield | Reference |

| 2-(S-Methylthiomethyl)anilines | NCS, aq. NaOH | Benzo[c]isothiazole 2-oxides | - | sci-hub.se |

| NCS = N-chlorosuccinimide |

Table 2: Synthesis of Aryl arkat-usa.orgmdpi.comisothiazoles from tert-Butyl Sulfoxides

| Method | Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| Intramolecular Sulfinylation | Sulfonamides | tert-Butyl sulfoxide | Aryl arkat-usa.orgmdpi.comisothiazoles | High | organic-chemistry.org |

| Acid-catalyzed Thermolysis | tert-Butyl sulfoxide | p-Toluenesulfonic acid | 3-Substituted aryl arkat-usa.orgmdpi.comisothiazoles | High | organic-chemistry.org |

Table 3: Metal-Catalyzed Synthesis of Benzisothiazole Derivatives

| Catalyst | Starting Material | Reagents | Product | Yield | Reference |

| CuBr₂ | 2-Bromo-N-arylbenzimidamides | Sulfur powder, base | Benzo[d]isothiazoles | Good | arkat-usa.orgorganic-chemistry.org |

| Fe(II)Pc | Azido-substituted sulfoxides | - | Benzofused 3H-1λ4-isothiazole 1-oxides | - | sci-hub.se |

| Fe(II)Pc = Iron(II) phthalocyanine |

Table 4: Synthesis of 1,2-Benzisothiazol-3(2H)-one - 1,3,4-Oxadiazole Hybrids

| Starting Material | Key Steps | Product | Reference |

| 1,2-Benzisothiazolin-3[2H]-one | Sequential treatment with NaH and t-butyl bromoacetate, followed by hydrolysis. | Carboxylic acid intermediate | nih.gov |

| Carboxylic acid intermediate | Coupling with hydrazides, then p-toluenesulfonyl chloride-mediated cyclodehydration. | 1,2-Benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrids | nih.gov |

Theoretical and Computational Chemistry of Benzisothiazole Sulfoxide Derivatives

Quantum Chemical Calculations and Molecular Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of benzisothiazole sulfoxide (B87167) derivatives. scirp.orgsciencepub.netnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential. scirp.orgmendeley.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sciencepub.net A smaller energy gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity and lower kinetic stability. scirp.org

Theoretical studies on related benzothiazole (B30560) structures show that the distribution and energy levels of these orbitals are significantly influenced by the types of substituent groups attached to the main ring. rsc.org For instance, electron-donating groups tend to increase the HOMO energy level, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for a Benzisothiazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 5.33 |

Note: Data is representative for illustrative purposes based on calculations for structurally related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive sites. chemrxiv.orgchemrxiv.orgblogspot.com MEP maps illustrate the electrostatic potential, with different colors representing regions of varying electron density. researchgate.net Typically, red-colored areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue-colored areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. mendeley.com

For benzisothiazole sulfoxide derivatives, the MEP map would highlight the electronegative oxygen atom of the sulfoxide group as a region of strong negative potential (red), making it a likely site for interaction with electrophiles or hydrogen bond donors. The aromatic ring and other substituents would also display varying potentials, influencing how the molecule interacts with other entities. dtic.mil Analyzing the MEP map helps in understanding non-covalent interactions and recognition processes with biological targets. chemrxiv.org

In the context of benzisothiazole derivatives, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from heteroatoms (like oxygen, nitrogen, and sulfur) into adjacent anti-bonding orbitals. scirp.org For example, interactions between the lone pair (LP) of the oxygen in the sulfoxide group and the antibonding orbitals (σ* or π*) of the neighboring sulfur-carbon or sulfur-nitrogen bonds would result in significant stabilization energies. These interactions are crucial for understanding the molecule's conformational stability and electronic properties. scirp.org

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative Heterocyclic System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | σ* (S-C) | 5.2 |

| LP (1) N | π* (C=C) | 18.7 |

| π (C-C) | π* (C-N) | 20.4 |

Note: Data is representative based on NBO analyses of similar heterocyclic structures.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. bepls.comresearchgate.netbiointerfaceresearch.com This method is essential in drug design for predicting binding affinity and understanding the molecular basis of ligand-receptor interactions. nih.gov

Molecular docking simulations are used to investigate how benzisothiazole sulfoxide derivatives might interact with the active sites of specific biological targets. bepls.comnih.govnih.gov In these studies, the ligand is placed into the binding pocket of a target protein, and various conformations are sampled to find the most stable binding mode.

For example, docking studies on structurally similar benzisothiazole derivatives against enzymes like cyclooxygenase-2 (COX-2) have shown specific binding patterns. bepls.com The analysis of these docked poses reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., the sulfoxide oxygen) and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occurring between the aromatic ring of the benzisothiazole core and nonpolar amino acid residues.

Pi-Pi Stacking: Interactions between the aromatic system of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan.

These predicted interactions provide a hypothesis for the molecule's mechanism of action at a specific biological target. mdpi.comuniversiteitleiden.nl

A primary output of molecular docking is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and the receptor. researchgate.net This energy is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction.

The binding energy is calculated using a scoring function that considers various energetic components, including electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com By comparing the binding energies of different benzisothiazole sulfoxide derivatives, researchers can rank their potential efficacy against a particular target. For instance, derivatives with substituents that form additional hydrogen bonds or enhance hydrophobic contacts within the active site are expected to exhibit lower (more favorable) binding energies. bepls.com

Table 3: Representative Molecular Docking Results for Benzisothiazole Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -8.5 | Tyr355, Ser530 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative B | -7.9 | Leu352, Val523 | Hydrophobic |

| Derivative C | -9.2 | Arg120, Tyr385 | Hydrogen Bond, Electrostatic |

Note: Data is hypothetical and serves to illustrate typical results from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design and development, offering a predictive framework to correlate the chemical structure of a compound with its biological activity. brieflands.com For benzisothiazole derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic potential.

Research in this area has often focused on derivatives of 1,2-benzisothiazol-3-one, a close structural relative of benzisothiazole sulfoxide. A notable QSAR study on a series of 53 such derivatives as caspase-3 inhibitors utilized the stepwise-multiple linear regression (SW-MLR) method to develop a predictive model. brieflands.com The biological activity, expressed as pIC50, was correlated with various molecular descriptors. The resulting model demonstrated robust predictive power, with a correlation coefficient (R²) of 0.91 for the training set and 0.59 for the test set. brieflands.com The quality of the model was further validated by a leave-one-out cross-validation (Q²) of 0.80. brieflands.com

The success of these QSAR models for related benzisothiazole compounds underscores the potential for applying similar methodologies to benzisothiazole sulfoxide derivatives. By identifying the critical physicochemical and structural features that influence their activity, QSAR can guide the synthesis of novel derivatives with enhanced biological profiles.

| QSAR Model Statistics for 1,2-Benzisothiazol-3-one Derivatives | |

| Statistical Parameter | Value |

| Correlation Coefficient (R²) - Training Set | 0.91 |

| Correlation Coefficient (R²) - Test Set | 0.59 |

| Leave-one-out Cross-Validation (Q²) | 0.80 |

This table presents the statistical validation parameters for a QSAR model developed for 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors. brieflands.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its physical, chemical, and biological properties. For benzisothiazole sulfoxide derivatives, conformational analysis reveals the preferred spatial arrangements of atoms and the intricate network of intramolecular interactions that stabilize these structures.

The sulfur atom in benzisothiazole sulfoxide, with its lone pairs of electrons, plays a crucial role in dictating the molecule's conformation. Sulfur-lone pair interactions are recognized as important conformational control elements in a wide array of sulfur-containing heterocycles that are prevalent in pharmaceuticals and other biologically active molecules. researchgate.netrsc.org These interactions can significantly influence the orientation of different parts of the molecule. researchgate.net

In many instances, the lowest energy conformation of a sulfur-containing small molecule features a close contact involving a sulfur-lone pair. researchgate.netrsc.org This phenomenon is attributed to the ability of the sulfur atom's lone pairs to engage in stabilizing interactions with other parts of the molecule. The nature of these interactions can be complex, sometimes involving attractive forces that are counterintuitive to the classical understanding of lone pair-lone pair repulsion. researchgate.net A deeper understanding of these sulfur-lone pair interactions is essential for accurately predicting the binding affinities of potential ligands to their biological targets. rsc.org

Biological Activities and Mechanistic Investigations of Benzisothiazole Sulfoxide Derivatives

Antimicrobial Activity Research

Benzisothiazole sulfoxide (B87167) and its related derivatives have been the subject of extensive research to evaluate their efficacy against a wide range of microbial pathogens. These studies have unveiled their potential as antibacterial, antifungal, antiviral, and antitubercular agents.

Antibacterial Efficacy Studies

Derivatives of the benzisothiazole scaffold have demonstrated notable antibacterial activity. Studies have shown that certain benzothiazole (B30560) derivatives exhibit good to moderate efficacy against both Gram-positive and Gram-negative bacteria. rsc.orgnih.govnih.gov For instance, a series of benzothiazole derivatives bearing an amide moiety were evaluated for their antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values ranging from 3.91 to 125 µg/ml against various bacterial strains. rsc.org One particular derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, displayed broad-spectrum activity, with MIC values of 15.6, 7.81, 15.6, and 3.91 µg/ml against S. aureus, E. coli, S. typhi, and K. pneumoniae, respectively. rsc.org

Furthermore, benzothiazolylthiazolidin-4-one derivatives have also been investigated, showing MIC values in the range of 0.10–0.75 mg/mL against a panel of bacteria including Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. nih.gov While specific studies focusing solely on benzisothiazole sulfoxide are limited, the potent activity of the broader benzisothiazole class suggests that the sulfoxide derivatives are a promising area for further antibacterial research.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | E. coli | 7.81 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. typhi | 15.6 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | rsc.org |

| Benzothiazolylthiazolidin-4-one derivative 8 | Non-resistant bacterial strains | 200-300 | nih.gov |

Antifungal Efficacy Studies

The antifungal potential of benzisothiazole derivatives has also been well-documented. researchgate.nethumanjournals.comnih.govnih.gov Various synthesized benzothiazole compounds have been screened against a range of fungal pathogens, demonstrating significant inhibitory effects. For instance, certain 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole derivatives exhibited notable antifungal activities against several plant pathogenic fungi. nih.gov Specifically, compounds 5a, 5b, 5h, and 5i from this series showed significant activity against most of the tested pathogens. nih.gov Against F. solani, some of these derivatives displayed IC50 values ranging from 4.34 to 17.61 μg/mL, proving to be more potent than the positive control, hymexazol. nih.gov

In another study, benzimidazole (B57391) derivatives, which share structural similarities with benzothiazoles, showed potent antifungal effects against various species of Candida and Aspergillus, as well as dermatophytes, with MIC values ranging from 0.5 to 256 μg/ml. nih.gov These findings underscore the potential of the benzisothiazole scaffold, and by extension its sulfoxide derivatives, as a source of new antifungal agents.

| Compound/Derivative Class | Fungal Strain | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole derivative 5h | F. solani | 4.34 (IC50) | nih.gov |

| Benzoxazole derivative 5a | B. cinerea | 19.92 (IC50) | nih.gov |

| Benzimidazole derivative 1a | Candida spp. | 0.5-256 (MIC) | nih.gov |

| Benzimidazole derivative 2a | Candida spp. | 2-256 (MIC) | nih.gov |

| Benzimidazole derivative 1a | Aspergillus spp. | 16-256 (MIC) | nih.gov |

| Benzimidazole derivative 2a | Aspergillus spp. | 16-256 (MIC) | nih.gov |

Antiviral Efficacy Studies

The antiviral properties of benzisothiazole derivatives have been explored against a variety of viruses. semanticscholar.orgnih.govresearchgate.netmdpi.commdpi.com Research has shown that certain compounds containing the benzisothiazole scaffold can inhibit viral replication. For instance, a study on benzothiazole and benzothiazolinethione derivatives revealed medium activity and selectivity against the vaccinia virus. semanticscholar.org More recent research has identified pyridobenzothiazolone analogues with broad-spectrum inhibitory activity against several respiratory viruses, including multiple strains of respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza virus (IFV), with EC50 values in the low micromolar range. mdpi.com

Furthermore, benzo[d]isothiazole analogues containing Schiff bases have been evaluated for their in-vitro activity against HIV-1, with one methyl derivative showing an EC50 value greater than 5 µM. nih.gov Another study reported a 6-chlorobenzothiazole derivative with a promising anti-HIV effect, exhibiting an EC50 of less than 7 μg/ml. nih.gov While these studies highlight the antiviral potential of the benzisothiazole core, further investigation into the specific activity of benzisothiazole sulfoxide derivatives is warranted.

| Compound/Derivative Class | Virus | EC50 | Reference |

|---|---|---|---|

| Pyridobenzothiazolone analogue 1 | RSV-A2 | 2.12 µM | mdpi.com |

| Pyridobenzothiazolone analogue 1 | HCoV-OC43 | 10.61 µM | mdpi.com |

| Pyridobenzothiazolone analogue 1 | IFV-A H1N1 | 5.30 µM | mdpi.com |

| Methyl derivative of benzo[d]isothiazole | HIV-1 | > 5 µM | nih.gov |

| 6-chlorobenzothiazole derivative | HIV-1 | < 7 μg/ml | nih.gov |

Antitubercular Activity and Specific Target Inhibition

Benzisothiazole derivatives, particularly those related to the benzothiazinone (BTZ) class, have demonstrated potent activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.netfigshare.com The oxidation of the sulfur atom in the BTZ scaffold to a sulfoxide has been a key area of investigation. A sulfoxide analogue of BTZ043, referred to as BTZ-SO, has shown impressive activity against both pathogenic and nonpathogenic strains of mycobacteria. nih.gov In contrast, the corresponding sulfone analogue was found to be only weakly active. nih.gov

The in vitro activity of BTZ-SO against M. tuberculosis H37Rv was found to have a minimum inhibitory concentration (MIC) of 0.0015 μg/mL. nih.gov This potent activity extends to other pathogenic mycobacterial strains as well. The molecular structures of the putative oxidation products of BTZ043 were later revised to be the constitutionally isomeric benzisothiazolone and its 1-oxide. nih.gov These findings suggest that the active antitubercular agents are BTZ-derived benzisothiazolinones. nih.govresearchgate.net

| Compound | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| BTZ043 | M. tuberculosis H37Rv | 0.0008 | nih.gov |

| BTZ-SO (Sulfoxide analog) | M. tuberculosis H37Rv | 0.0015 | nih.gov |

| BTZ-SO2 (Sulfone analog) | M. tuberculosis H37Rv | > 128 | nih.gov |

| BTZ043 | M. bovis BCG | 0.0008 | nih.gov |

| BTZ-SO (Sulfoxide analog) | M. bovis BCG | 0.0015 | nih.gov |

| BTZ-SO2 (Sulfone analog) | M. bovis BCG | > 128 | nih.gov |

The primary target of the antitubercular activity of benzothiazinones and their derivatives is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.govplos.orgnih.govsci-hub.stresearchgate.net This enzyme is crucial for the biosynthesis of arabinogalactan, a major component of the mycobacterial cell wall. nih.gov The mechanism of action involves the reduction of the nitro group of the BTZ compound to a reactive nitroso species within the enzyme's active site, which then forms a covalent bond with a cysteine residue (Cys387), leading to irreversible inhibition of the enzyme. nih.gov

Docking studies have suggested that both the sulfoxide and sulfone derivatives of BTZ043 have similar interactions and binding patterns with the DprE1 enzyme. nih.gov However, the significant difference in their antitubercular activity indicates that electronic and/or metabolic factors play a crucial role in their efficacy. The potent activity of the BTZ-derived benzisothiazolinones is also attributed to their ability to inhibit DprE1 through a similar covalent modification mechanism. nih.govresearchgate.net

Anti-inflammatory Properties and Enzyme Inhibition

Benzothiazole derivatives have been recognized for their anti-inflammatory potential. nih.govchalcogen.ronih.gov Research in this area has focused on their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A study on new benzimidazothiazole derivatives, which are structurally related to benzisothiazoles, revealed potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov One of the most active compounds, compound 25, exhibited IC50 values of 0.044 µM and 4.52 nM for COX-1 and COX-2, respectively, demonstrating significantly higher potency than the reference drugs celecoxib (B62257) and naproxen. nih.gov

While specific data on the direct enzyme inhibitory activity of benzisothiazole sulfoxides are not extensively available, the established anti-inflammatory profile of the broader benzothiazole class provides a strong rationale for investigating these derivatives as potential anti-inflammatory agents. The modulation of the sulfur oxidation state could offer a strategy to fine-tune the inhibitory potency and selectivity towards specific inflammatory enzymes.

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 25 | COX-1 | 0.044 µM | nih.gov |

| COX-2 | 4.52 nM | ||

| Compound 29 | COX-1 | - | nih.gov |

| COX-2 | - | ||

| Celecoxib (Reference) | COX-1 | 15.000 µM | nih.gov |

| COX-2 | 40.00 nM | ||

| Naproxen (Reference) | COX-1 | 8.700 µM | nih.gov |

| COX-2 | 520.00 nM |

Note: Specific IC50 values for Compound 29 were not provided in the source, but it was noted as one of the most active compounds.

Cyclooxygenase Enzyme Inhibition Pathways

Derivatives of benzisothiazole have been investigated for their anti-inflammatory effects, specifically through the inhibition of cyclooxygenase (COX) enzymes. A series of benzo[d]thiazole analogs demonstrated selective inhibitory activity against COX-2. nih.gov

In a notable study, several synthesized benzo[d]thiazole compounds exhibited potent anti-inflammatory and analgesic properties. nih.gov The most active of these compounds were found to be weak inhibitors of the COX-1 isozyme while showing moderate to strong inhibitory effects on the COX-2 isozyme. nih.gov This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The mechanism of action for these compounds is their ability to block the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. The selectivity index (SI), which is the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that of COX-2, is a key indicator of this selectivity. For the most promising benzo[d]thiazole derivatives, the COX-2 selectivity indexes ranged from 7.2 to 18.6, highlighting their potential as selective COX-2 inhibitors. nih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Benzo[d]thiazole Analogs

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 2c | 0.55 | 11.5 |

| 2d | 0.28 | 18.6 |

| 2g | 0.77 | 7.2 |

| 3d | 0.42 | 12.1 |

| 3f | 0.35 | 15.4 |

| 3g | 0.61 | 9.3 |

Data sourced from a study on benzo[d]thiazol analogs. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of benzisothiazole derivatives has been another significant area of research. These investigations often utilize in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to quantify antioxidant capacity.

Studies on various series of benzothiazole derivatives have demonstrated their ability to act as potent antioxidant agents. For instance, a series of benzothiazol-2-yl-hydrazone derivatives showed promising antioxidant activity, with several compounds exhibiting greater efficacy than the standard antioxidant, ascorbic acid. niscair.res.in The presence of specific substituent groups, such as methoxy (B1213986) moieties, was found to enhance the antioxidant potential of these molecules. niscair.res.in

In another study, newly synthesized 2-aryl benzothiazole derivatives were screened for their antioxidant potential using both DPPH and ABTS methods. derpharmachemica.com The results indicated that several of the synthesized compounds displayed significant radical scavenging activity. derpharmachemica.com Specifically, compounds designated as BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12 were identified as having good antioxidant action. derpharmachemica.com The antioxidant activity was generally found to be more pronounced in the ABTS assay compared to the DPPH assay. derpharmachemica.com

Table 2: In Vitro Antioxidant Activity of Selected Benzothiazol-2-yl-hydrazone Derivatives (DPPH Assay)

| Compound | IC50 (μg/mL) |

|---|---|

| 4c | 48.15 |

| 4e | 45.23 |

| 4f | 42.18 |

| 4g | 40.55 |

| 4h | 38.72 |

| 4i | 35.61 |

| Ascorbic Acid (Standard) | 58.24 |

Data represents the concentration required for 50% inhibition of the DPPH radical. niscair.res.in

Other Reported Biological Activities

Beyond anti-inflammatory and antioxidant effects, derivatives of benzisothiazole have been explored for a variety of other pharmacological activities.

Anticonvulsant Activity

The potential of benzisothiazole derivatives as anticonvulsant agents has been investigated in preclinical models. In one study, a series of novel benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov

Several of the synthesized compounds exhibited significant anticonvulsant effects. Notably, compounds 5i and 5j were identified as the most potent, with effective dose (ED50) values of 50.8 mg/kg and 54.8 mg/kg in the MES test, and 76.0 mg/kg and 52.8 mg/kg in the scPTZ test, respectively. nih.gov These compounds also demonstrated a favorable safety profile with low neurotoxicity, resulting in a high protective index, which in some cases was better than the standard drugs used as positive controls. researchgate.net

Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

|---|---|---|

| 5i | 50.8 | 76.0 |

| 5j | 54.8 | 52.8 |

ED50 represents the dose at which 50% of the animals were protected from seizures. nih.govresearchgate.net

Antidiabetic Activity

While research into the antidiabetic properties of benzisothiazole sulfoxide itself is limited, studies on related heterocyclic structures suggest potential avenues for investigation. For instance, benzotriazinone sulfonamides have been synthesized and evaluated as alpha-glucosidase inhibitors, an important target in the management of type 2 diabetes. nih.gov Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.

In a study focused on benzotriazinone sulfonamide derivatives, several compounds demonstrated moderate to good inhibitory activity against alpha-glucosidase. nih.gov In particular, nitro derivatives 12e and 12f were found to be the most effective inhibitors, with IC50 values of 32.37 ± 0.15 µM and 37.75 ± 0.11 µM, respectively. nih.gov These findings suggest that the broader class of benzazole-containing compounds, which includes benzisothiazoles, may hold promise for the development of novel antidiabetic agents.

Analgesic Properties

The analgesic effects of benzisothiazole derivatives have been documented in various preclinical studies. These investigations typically employ models such as the acetic acid-induced writhing test in mice to assess pain-relieving properties.

In one study, a series of benzothiazole-benzamides were synthesized and evaluated for their analgesic activity. biomedpharmajournal.org All the tested compounds showed promising analgesic effects when compared to the standard drug, diclofenac. biomedpharmajournal.org Similarly, another investigation of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties also reported significant analgesic activities. nih.gov The most active compounds in this series, 17c and 17i, demonstrated potent analgesic effects that were comparable to the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. nih.govnih.gov

Table 4: Analgesic Activity of Selected Benzothiazole Derivatives (Acetic Acid-Induced Writhing Test)

| Compound | ED50 (µM/kg) after 1 hr | ED50 (µM/kg) after 2 hr |

|---|---|---|

| 17c | 102 | 89 |

| 17g | 134 | 156 |

| 17i | 72 | 69 |

| Celecoxib (Standard) | 72 | 70 |

ED50 represents the dose that produced a 50% reduction in the number of writhes. nih.govnih.gov

Antipsychotic Activity

Benzisothiazole sulfoxide is known as a major active metabolite of the atypical antipsychotic drug ziprasidone (B1663615). nih.gov The therapeutic effects of ziprasidone are attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.gov

Further research into the antipsychotic potential of this chemical class has explored other derivatives. A series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine were investigated as potential novel atypical antipsychotic agents. nih.gov These compounds were designed to incorporate potent D2 and 5-HT2A antagonist activity. The in vitro profile of one of the lead compounds from this series, 8e, demonstrated a combination of D2 receptor affinity comparable to the typical antipsychotic haloperidol (B65202) and a 5-HT2A/D2 ratio similar to the atypical agent clozapine. nih.gov This profile suggests a potential for efficacious antipsychotic activity with a reduced liability for extrapyramidal side effects. nih.gov

Immunomodulatory Effects

A patent for immunomodulatory azaspiranes mentions a "benzisothiazole S-oxide compound" as a related chemical entity, hinting at a potential, though un G-24, for immunomodulatory properties. Nevertheless, without direct studies on benzisothiazole sulfoxide, its specific impact on the immune system, including its effects on cytokine profiles and T-cell function, remains an open area for investigation.

Elucidation of Molecular Mechanisms and Biological Targets

The precise molecular mechanisms and biological targets of benzisothiazole sulfoxide are not well-defined. However, its role as a major active metabolite of the antipsychotic drug ziprasidone suggests that it possesses significant biological activity and interacts with physiological systems.

Interaction with Cellular Enzymes and Receptors

Specific data on the interaction of benzisothiazole sulfoxide with a wide array of cellular enzymes and receptors is limited. Research on analogous structures provides some clues. For example, certain benzisothiazole-C-glucoside derivatives have been identified as inhibitors of the sodium-glucose cotransporter 2 (SGLT2), indicating that the benzisothiazole scaffold can interact with transport proteins. Additionally, some benzothiazole derivatives have shown inhibitory activity against carbonic anhydrase.

A patent related to antipsychotic agents describes 3-(1-Piperazinyl)-1,2-benzisothiazole 1-oxide as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. This finding is significant as it directly implicates a benzisothiazole sulfoxide derivative in receptor binding, a crucial aspect of its potential therapeutic action. The affinity of this compound for these receptors underscores the potential for this chemical class to modulate key neuro-transmitter pathways.

Table 1: Reported Receptor Binding Affinity of a Benzisothiazole Sulfoxide Derivative

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 3-(1-Piperazinyl)-1,2-benzisothiazole 1-oxide | Dopamine D2 | [Data not publicly available] |

| 3-(1-Piperazinyl)-1,2-benzisothiazole 1-oxide | Serotonin 5-HT2A | [Data not publicly available] |

Note: Specific binding affinity values (Ki) were not detailed in the available patent documents.

Structure Activity Relationship Sar Studies of Benzisothiazole Sulfoxide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of benzisothiazole sulfoxide (B87167) derivatives can be significantly modulated by the introduction, removal, or alteration of various substituents on the core scaffold. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The position of substituents on the benzisothiazole ring system is a critical determinant of biological efficacy. Studies on related benzisothiazole derivatives have demonstrated that even minor shifts in substituent placement can lead to substantial changes in activity. For instance, in a series of benzo[d]isothiazolyloxypropanolamine derivatives, the location of the oxypropanolamine side chain on the benzisothiazole ring was found to significantly affect the ability of the molecules to interact with β1-adrenoceptors researchgate.net. The antagonistic activity at this receptor was shown to be dependent on whether the substitution occurred at the 3-, 5-, or 7-position of the benzisothiazole ring researchgate.net.

Table 1: Effect of Positional Isomerism on β1-Adrenoceptor Antagonism in Benzisothiazole Derivatives

| Compound | Position of Oxypropanolaminic Chain | pA2 Value |

|---|---|---|

| I | 3 | 7.56 |

| II | 5 | 7.04 |

| IV | 7 | 8.36 |

Data derived from studies on benzo[d]isothiazolyloxypropanolamine derivatives, illustrating the impact of substituent position on biological activity. researchgate.net

For example, in a study of benzisothiazole derivatives with acidic groups, the introduction of tetrazolyl and carboxyl groups was investigated for its influence on antiphlogistic, antipyretic, and analgesic activities nih.gov. The results indicated that the tetrazole and carboxylic benzisothiazole derivatives were the most effective compounds in the series for producing peripheral analgesic effects nih.gov. This highlights the significant impact that acidic functional groups can have on the pharmacological profile of the benzisothiazole core.

Similarly, the introduction of benzenesulfonamide moieties to the 1,2-benzisothiazole (B1215175) scaffold has been shown to impart antimicrobial activity nih.gov. The presence of the sulfonamide group was crucial for the observed antibacterial and antifungal effects nih.gov.

Table 2: Influence of Functional Groups on Analgesic Activity of Benzisothiazole Derivatives

| Compound | Functional Group | Analgesic Effect |

|---|---|---|

| 2 | Tetrazole | High |

| 3 | Carboxylic Acid | High |

Data from a study on benzisothiazole derivatives, demonstrating the impact of different acidic functional groups on analgesic activity. nih.gov

Stereochemical Considerations in Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. For benzisothiazole sulfoxide derivatives, the sulfur atom of the sulfoxide group is a stereocenter, meaning these compounds can exist as enantiomers. The three-dimensional arrangement of atoms around this chiral center can have a profound impact on biological activity, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

Studies on other chiral heterocyclic compounds have consistently shown that biological activity often resides predominantly in one enantiomer. For instance, in the case of benzo[d]isothiazo-3-or 5-yloxypropanolamine derivatives, the (S)-enantiomers exhibited a higher degree of antagonism at β-adrenoceptors compared to the (R)-enantiomers nih.gov. This stereospecificity underscores the importance of considering the absolute configuration of chiral centers in drug design and development. The differential activity of enantiomers can affect not only the potency of a drug but also its safety profile nih.gov.

While specific studies on the stereochemistry of the sulfoxide group in benzisothiazole sulfoxides and its direct correlation to biological activity are not extensively documented in the provided search results, the principles of stereospecificity strongly suggest that the (R) and (S) enantiomers of a benzisothiazole sulfoxide would likely exhibit different pharmacological profiles.

Scaffold Modifications and Bioisosteric Replacements in Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to make it a suitable drug candidate nih.gov. Two key strategies employed in this process are scaffold modification and bioisosteric replacement researchgate.net.

Scaffold modification involves altering the core structure of the molecule to improve its properties. This could involve changing the ring size, introducing or removing heteroatoms, or fusing additional rings. The goal is to find a new scaffold that retains the desired biological activity while having improved pharmacokinetic or safety profiles nih.govresearchgate.net.

In the context of benzisothiazole sulfoxide derivatives, these strategies could be applied to optimize a lead compound. For instance, the benzisothiazole core could be replaced with a bioisosteric scaffold like a benzimidazole (B57391) to explore new chemical space and potentially improve properties nih.gov. Similarly, functional groups on the benzisothiazole sulfoxide could be swapped with their bioisosteres to fine-tune the molecule's activity and ADME profile.

Preclinical Research Models and Methodologies in Drug Discovery for Benzisothiazole Sulfoxide Derivatives

In Vitro Efficacy Assessment Methodologies

In vitro studies form the foundational tier of preclinical evaluation, offering a controlled environment to investigate the biological activity of benzisothiazole sulfoxide (B87167) derivatives at the cellular and molecular level. These assays are instrumental in initial screening and for elucidating mechanisms of action.

Cell-Based Assays and High-Throughput Screening

Cell-based assays are fundamental for assessing the physiological and pathological effects of benzisothiazole sulfoxide derivatives in a biological context. These assays can measure a wide range of cellular processes, including cell viability, proliferation, and specific signaling pathways. For instance, studies on 1,2-benzisothiazole (B1215175) derivatives have utilized human colon cancer cell lines (HT-29) to evaluate their impact on cell proliferation under hypoxic conditions, which is relevant for cancer research nih.gov.

High-throughput screening (HTS) methodologies enable the rapid testing of large libraries of benzisothiazole sulfoxide derivatives to identify promising lead compounds. mdpi.com HTS can be adapted for various cell-based readouts, such as fluorescence or luminescence, to quantify the effect of compounds on a specific cellular target or pathway. mdpi.comnih.govnih.gov While specific HTS protocols for benzisothiazole sulfoxides are not extensively detailed in publicly available literature, the development of efficient screening assays is crucial for discovering new biocatalysts for sulfoxide production. nih.govnih.gov These methods often involve multi-well plates to simultaneously test numerous compounds at different concentrations. nih.govsemanticscholar.orgresearchgate.net

Table 1: Examples of Cell-Based Assay Applications

| Assay Type | Purpose | Example Application for Benzisothiazole Sulfoxide Derivatives |

|---|---|---|

| Cell Proliferation Assay | To determine the effect of a compound on cell growth. | Assessing the anti-proliferative effects on cancer cell lines. |

| Cytotoxicity Assay | To measure the toxicity of a compound to cells. | Evaluating the potential for off-target cellular damage. |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for evaluating the interaction of benzisothiazole sulfoxide derivatives with specific enzyme targets. These assays quantify the ability of a compound to reduce the activity of an enzyme, which is often a key mechanism for therapeutic intervention. For example, derivatives of the related benzothiazole (B30560) scaffold have been assessed for their inhibitory properties against carbonic anhydrases (CAs), with techniques like the stopped-flow CO2 hydrase assay being employed to determine inhibition constants (Ki). nih.gov

The choice of assay is dependent on the target enzyme and can range from spectrophotometric methods that measure changes in absorbance to more complex techniques. It is important to consider the potential for assay interference from the solvent used to dissolve the compounds, such as dimethyl sulfoxide (DMSO), which can itself exhibit inhibitory effects on certain enzymes like aldose reductase. semanticscholar.org

Table 2: Key Parameters in Enzyme Inhibition Assays

| Parameter | Description | Relevance |

|---|---|---|

| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Provides a more absolute measure of binding affinity. |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive). | Informs on the mode of action of the compound. |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy of benzisothiazole sulfoxide derivatives in a whole-organism system. These studies provide crucial information on how the compounds behave in a complex biological environment.

Model System Selection and Validation

The selection of an appropriate animal model is paramount for the relevance and translatability of in vivo findings. nih.gov For small molecule drug candidates, studies in two species, typically a rodent (like a mouse or rat) and a non-rodent (such as a dog or non-human primate), are generally expected for toxicology assessments. nih.gov The choice of model often depends on the therapeutic area and the specific biological target of the benzisothiazole sulfoxide derivative. For example, in studies of schistosomicidal agents, mice have been used to evaluate the in vivo activity of benzothiazole derivatives. mdpi.com

Validation of the animal model involves ensuring that it accurately recapitulates key aspects of the human disease or condition being studied. This may involve genetic manipulation, induction of disease through chemical or surgical means, or the use of animals that naturally develop the condition of interest. nih.gov

Assessment of Pharmacological Endpoints

The assessment of pharmacological endpoints in animal models is designed to measure the therapeutic effect of the benzisothiazole sulfoxide derivative. These endpoints must be relevant to the intended clinical application and can include a wide range of physiological, biochemical, and behavioral measures.

For example, in the context of anti-inflammatory or analgesic research, endpoints could include the reduction of edema in a zymosan-induced paw edema model in mice or changes in response to thermal and chemical nociceptive stimuli. nih.govresearchgate.net It is important to note that the vehicle used to administer the compound, such as DMSO, can have its own pharmacological effects that need to be carefully controlled for in the experimental design. nih.govresearchgate.netnih.gov

Table 3: Examples of Pharmacological Endpoints in Animal Models

| Therapeutic Area | Animal Model | Potential Pharmacological Endpoint |

|---|---|---|

| Oncology | Xenograft mouse model | Tumor growth inhibition |

| Infectious Disease | Infected mouse model | Reduction in parasite or bacterial load |

| Inflammation | Rat model of arthritis | Reduction in joint swelling and inflammatory markers |

Computational Preclinical Screening Methodologies

Computational, or in silico, methods play an increasingly vital role in the early stages of drug discovery for benzisothiazole sulfoxide derivatives, offering a time- and cost-effective approach to screen large virtual libraries of compounds and prioritize candidates for synthesis and further testing. nih.govnih.gov These computational approaches can predict the binding affinity of molecules to a target protein and estimate their pharmacokinetic properties. ajchem-a.combeilstein-journals.org

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.combeilstein-journals.org This method allows for the virtual screening of extensive compound databases to identify molecules that are likely to interact with a specific biological target. beilstein-journals.org Following initial screening, promising derivatives can be subjected to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. ajchem-a.com

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design and optimize ligands. beilstein-journals.org When an experimental structure is unavailable, computational methods like homology modeling can be used to generate a predictive model of the target protein. beilstein-journals.org These in silico tools help to streamline the progression of benzisothiazole sulfoxide derivatives from initial discovery to preclinical assessment. ajchem-a.comjocpr.com

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

| Benzisothiazole sulphoxide |

| Dimethyl sulfoxide (DMSO) |

In Silico ADMET Prediction (Excluding Specific ADMET Results)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological properties of new chemical entities like benzisothiazole sulfoxide derivatives. nih.govslideshare.net These computational models utilize a compound's chemical structure to forecast its ADMET profile, thereby enabling researchers to prioritize or deprioritize candidates early in the discovery pipeline. This early-stage assessment helps in reducing the number of compounds that need to be synthesized and tested, saving significant time and resources. researchgate.net

The methodologies for in silico ADMET prediction are diverse and can be broadly categorized into two main approaches:

Property-based methods: These approaches use a range of calculated molecular descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond donors/acceptors, to build quantitative structure-activity relationship (QSAR) models. patsnap.com These models correlate the calculated descriptors with experimentally determined ADMET properties of a training set of compounds to predict the properties of new molecules.

Several software platforms and web servers are available to perform these predictions, each employing different algorithms and databases.

Table 1: Overview of In Silico ADMET Prediction Methodologies

| ADMET Property | Prediction Methodology | Key Molecular Descriptors/Models |

|---|---|---|

| Absorption | Prediction of intestinal absorption, Caco-2 permeability, and oral bioavailability. | LogP, Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors, Solubility |

| Distribution | Estimation of plasma protein binding and blood-brain barrier penetration. | Molecular Weight, LogP, pKa, Charge |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. | Reactivity of functional groups, Steric accessibility, Electronic properties |

| Excretion | Prediction of renal clearance and interaction with transporters. | Molecular Weight, Charge, Polarity |

| Toxicity | Assessment of potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), hepatotoxicity, etc. | Structural alerts, 2D/3D similarity to known toxicants, QSAR models |

For benzisothiazole sulfoxide derivatives, these in silico tools can provide valuable insights into their drug-likeness and potential liabilities without the need for immediate synthesis and biological testing.

Application of Artificial Organ/Organ-on-a-chip Systems

Artificial organ or organ-on-a-chip systems represent a significant advancement in in vitro modeling, offering a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govbiopharmatrend.com These microfluidic devices are designed to mimic the key functional units of human organs, such as the liver, kidney, and intestine, providing a powerful platform for studying the effects of new drug candidates like benzisothiazole sulfoxide derivatives. researchgate.netamegroups.org

The primary application of these systems in the preclinical evaluation of benzisothiazole sulfoxides would be in the areas of metabolism and toxicity assessment. nih.govemulatebio.com

Liver-on-a-chip: The liver is the primary site of drug metabolism. A liver-on-a-chip model, containing primary human hepatocytes cultured in a 3D microenvironment with continuous perfusion, can be used to study the metabolic fate of benzisothiazole sulfoxide derivatives. nih.gov This would allow for the identification of metabolites and an assessment of their potential hepatotoxicity.

Kidney-on-a-chip: To investigate the renal clearance and potential nephrotoxicity of the parent compound and its metabolites, a kidney-on-a-chip model can be employed. emulatebio.com These models can simulate the filtration, reabsorption, and secretion processes of the kidney tubules.

Intestine-on-a-chip: For orally administered drugs, the intestine-on-a-chip can model the absorption and first-pass metabolism of benzisothiazole sulfoxide derivatives.

Multi-organ-chips: More advanced systems can connect different organ models to study the systemic effects and organ-organ interactions of a drug candidate. biopharmatrend.com

Table 2: Potential Applications of Organ-on-a-Chip Systems for Benzisothiazole Sulfoxide Derivatives

| Organ-on-a-Chip Model | Potential Application in Preclinical Research | Key Parameters to Investigate |

|---|---|---|

| Liver-on-a-chip | Metabolism and Hepatotoxicity Studies | Metabolite identification, Cytochrome P450 induction/inhibition, Bile salt export pump inhibition, Cell viability |

| Kidney-on-a-chip | Renal Clearance and Nephrotoxicity Assessment | Transporter interactions, Tubular secretion and reabsorption, Biomarkers of kidney injury |

| Intestine-on-a-chip | Absorption and First-Pass Metabolism | Permeability, Efflux transporter interactions, Intestinal metabolism |

| Heart-on-a-chip | Cardiotoxicity Evaluation | Electrophysiological effects, Contractility, Biomarkers of cardiac injury |

| Multi-organ-chip | Systemic Toxicity and Pharmacokinetic Modeling | Inter-organ metabolism and toxicity, Overall compound disposition |

The use of these advanced in vitro models can provide more predictive data on the human response to benzisothiazole sulfoxide derivatives compared to traditional preclinical models.

Lead Optimization Strategies in Preclinical Development

Lead optimization is an iterative process in drug discovery that aims to enhance the desirable properties of a lead compound, such as a benzisothiazole sulfoxide derivative, while minimizing its undesirable characteristics. patsnap.com This process involves a continuous cycle of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com

Several key strategies are employed in the lead optimization of heterocyclic compounds like benzisothiazole sulfoxides:

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of the lead compound to understand which parts of the molecule are crucial for its biological activity. patsnap.com For a benzisothiazole sulfoxide, this could involve altering substituents on the benzene (B151609) ring or modifying the groups attached to the thiazole ring.

Medicinal Chemistry Techniques: A variety of synthetic chemistry techniques are used to modify the lead compound. These include:

Bioisosteric replacement: Replacing a functional group with another group that has similar physical or chemical properties to improve potency or reduce toxicity.

Scaffold hopping: Replacing the core benzisothiazole sulfoxide structure with a different scaffold while maintaining the key binding interactions.

Functional group modification: Adding, removing, or modifying functional groups to improve properties like solubility, metabolic stability, and cell permeability.

Table 3: Common Lead Optimization Strategies

| Strategy | Objective | Example Application for Benzisothiazole Sulfoxide |

|---|---|---|

| Structure-Activity Relationship (SAR) Exploration | Identify key structural features for biological activity and guide further modifications. | Synthesize a series of analogues with different substituents on the benzisothiazole ring system to determine their effect on potency. |

| Improvement of Metabolic Stability | Reduce metabolic clearance and increase half-life. | Introduce blocking groups at metabolically labile sites identified through in silico or in vitro metabolism studies. |

| Enhancement of Solubility | Improve absorption and bioavailability. | Incorporate polar functional groups or ionizable centers into the molecule. |

| Increase in Permeability | Enhance absorption across biological membranes. | Modify lipophilicity (logP) and reduce the number of hydrogen bond donors. |

| Reduction of Off-Target Activity | Improve selectivity and reduce side effects. | Modify the structure to decrease binding to unintended biological targets. |

Through the systematic application of these lead optimization strategies, a promising benzisothiazole sulfoxide lead compound can be refined into a preclinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties.

Advanced Analytical Methodologies for Research on Benzisothiazole Sulfoxide Derivatives

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for the separation and quantification of benzisothiazole sulfoxide (B87167) derivatives from complex matrices, such as in metabolic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the analysis of benzisothiazole sulfoxide derivatives. This method is particularly valuable in pharmacokinetic studies for identifying and quantifying metabolites of pharmaceuticals that contain the benzisothiazole moiety. For instance, 3-(piperazine-1-yl)-1,2-benzisothiazole sulfoxide is a known metabolite of the antipsychotic drug ziprasidone (B1663615). drugbank.com The metabolism of ziprasidone involves the sequential oxidation of the benzisothiazole ring system, leading to the formation of the corresponding sulfoxide and sulfone. drugbank.com

In such analyses, a reversed-phase liquid chromatography system is typically employed to separate the parent drug from its various metabolites. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The specific fragmentation patterns of the parent and daughter ions allow for highly selective and sensitive detection and quantification.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Benzisothiazole Derivative

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Specific precursor ion → product ion |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and bonding within benzisothiazole sulfoxide derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including benzisothiazole sulfoxide derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Benzisothiazole Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 (multiplet) | 120 - 150 |

| Heterocyclic CH | Varies with substitution | Varies with substitution |

For instance, crystallographic analysis of N-substituted benzothiazole (B30560) derivatives has provided detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern their crystal packing. nih.govresearchgate.net Although a specific crystal structure for benzisothiazole sulfoxide is not detailed in the provided search results, the methodology would be directly applicable to this compound, provided it can be obtained in a crystalline form. The resulting structural data would be invaluable for understanding its chemical reactivity and biological activity.

Table 3: Representative Crystallographic Data for a Benzisothiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Bond Length (C-S) | ~1.75 Å |

| Bond Length (S-N) | ~1.65 Å |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The infrared spectrum of a benzisothiazole sulfoxide derivative would be expected to show characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds.

Key expected vibrational bands for a benzisothiazole derivative include C=C stretching vibrations from the aromatic ring, C-H stretching and bending modes, and vibrations associated with the C-S and S-N bonds of the isothiazole (B42339) ring. degres.eumdpi.com The presence of the sulfoxide group (S=O) would give rise to a strong, characteristic absorption band, typically in the range of 1030-1070 cm⁻¹. The exact position of this band can be influenced by the electronic environment within the molecule.

Table 4: Characteristic FTIR Absorption Bands for Benzisothiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 (expected) |

| C-N Stretch | 1310 - 1360 |

Mass Spectrometry Techniques for Molecular Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

When coupled with a chromatographic separation technique (as in LC-MS), MS can also provide structural information through the analysis of fragmentation patterns. In the mass spectrum of a benzisothiazole sulfoxide derivative, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation pattern, generated by breaking the molecule into smaller, charged fragments, can provide clues about the connectivity of the atoms and the presence of specific structural motifs. The fragmentation of related benzothiazole structures has been studied, and similar fragmentation pathways involving the heterocyclic ring would be expected for benzisothiazole sulfoxide. degres.eu

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| Benzisothiazole sulphoxide |

| 3-(piperazine-1-yl)-1,2-benzisothiazole sulfoxide |

| Ziprasidone |

| Benzisothiazole |

| Benzothiazole |

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld Surface Analysis (HSA) is a powerful computational method used in crystallography to visualize and quantify the diverse intermolecular interactions within a crystal lattice. mdpi.comscirp.org This technique partitions the crystal space into regions where the electron density of a given molecule is greater than that of all surrounding molecules, creating a unique three-dimensional "Hirshfeld surface" for each molecule. mdpi.comscirp.org By mapping various properties onto this surface, researchers can gain detailed insights into the nature and relative importance of the forces governing the crystal packing of benzisothiazole derivatives.

A key feature of HSA is the generation of a normalized contact distance (d_norm) map. The d_norm value is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals (vdW) radii of the respective atoms. On a d_norm map, red-colored regions indicate close intermolecular contacts that are shorter than the sum of the vdW radii, white areas represent contacts approximately equal to the vdW distance, and blue regions signify contacts longer than the vdW separation. nih.govnih.gov For benzisothiazole derivatives, prominent bright red spots on the d_norm surface are typically indicative of strong hydrogen bonds, such as N—H⋯N or N—H⋯O interactions, which play a crucial role in forming the primary supramolecular structures. nih.govresearchgate.net